

# Tinoridine Hydrochloride CAS number and molecular structure

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## Compound of Interest

Compound Name: *Tinoridine Hydrochloride*

Cat. No.: *B7821547*

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An In-depth Technical Guide to **Tinoridine Hydrochloride**

## Abstract

**Tinoridine hydrochloride** is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of **Tinoridine Hydrochloride**, detailing its chemical properties, molecular structure, and mechanism of action. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information including its CAS number, quantitative data on its activity, and detailed experimental protocols. Furthermore, this guide presents visual diagrams of its key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

## Chemical and Physical Properties

**Tinoridine hydrochloride**, also known as Y-3642, is a thienopyridine derivative.[2][3] It is identified by the CAS number 25913-34-2.[2][4][5] The compound's chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	25913-34-2	[2][4][5]
Molecular Formula	C17H21ClN2O2S	[4][5][6]
Molecular Weight	352.88 g/mol	[2][4][7]
IUPAC Name	ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride	[4][8]
Synonyms	Y-3642, Nonflamin	[2][5][6]
Melting Point	234-235°C (decomposes)	[5]
Solubility	DMSO: ≥ 31 mg/mL (87.85 mM)	[9][10]
Appearance	White to yellow solid	[7]

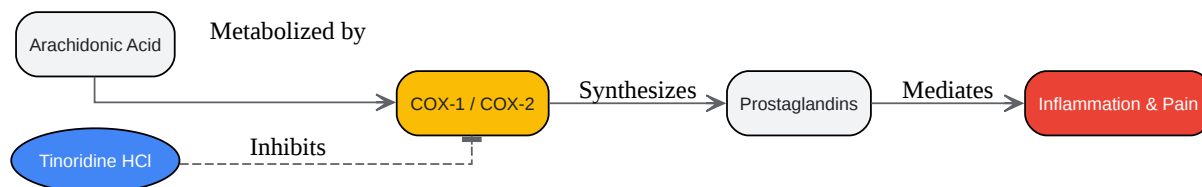
Molecular Structure:

## Mechanism of Action

**Tinoridine hydrochloride** exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects. Its primary modes of action are the inhibition of cyclooxygenase (COX) enzymes and the activation of the Nrf2 signaling pathway.[1][3][11]

## Inhibition of Cyclooxygenase (COX) Pathway

As a non-steroidal anti-inflammatory drug, **Tinoridine hydrochloride**'s principal mechanism is the inhibition of COX enzymes (both COX-1 and COX-2).[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking COX activity, **Tinoridine hydrochloride** effectively reduces prostaglandin synthesis, thereby mitigating the inflammatory response.[1][11]

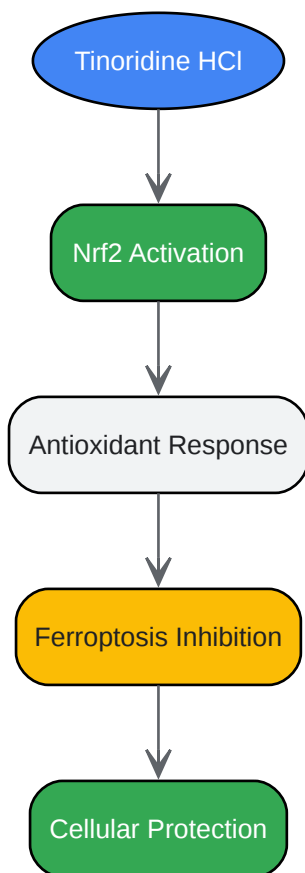


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Tinoridine's inhibition of the COX pathway.

## Activation of the Nrf2 Signaling Pathway

Recent studies have highlighted Tinoridine's role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of cellular antioxidant responses.[3] Its activation by Tinoridine protects cells from oxidative stress, a significant contributor to inflammation-associated tissue damage.[3]



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Tinoridine's activation of the Nrf2 pathway.

## Other Mechanisms

In addition to its primary mechanisms, **Tinoridine hydrochloride** also demonstrates:

- Free radical scavenging: It can neutralize reactive oxygen species (ROS), protecting tissues from oxidative stress.[7][11]
- Inhibition of leukocyte migration: It has been shown to prevent the migration of white blood cells to inflamed tissues, thus reducing the inflammatory response.[11]
- Modulation of cytokine activity: It may influence the production and activity of cytokines, which are proteins that regulate immune and inflammatory responses.[11]
- Stabilization of lysosomal membranes: By stabilizing these membranes, it helps prevent the release of enzymes that contribute to tissue damage during inflammation.[11]

## Quantitative Data

The following table summarizes the available quantitative data regarding the activity and solubility of **Tinoridine hydrochloride**.

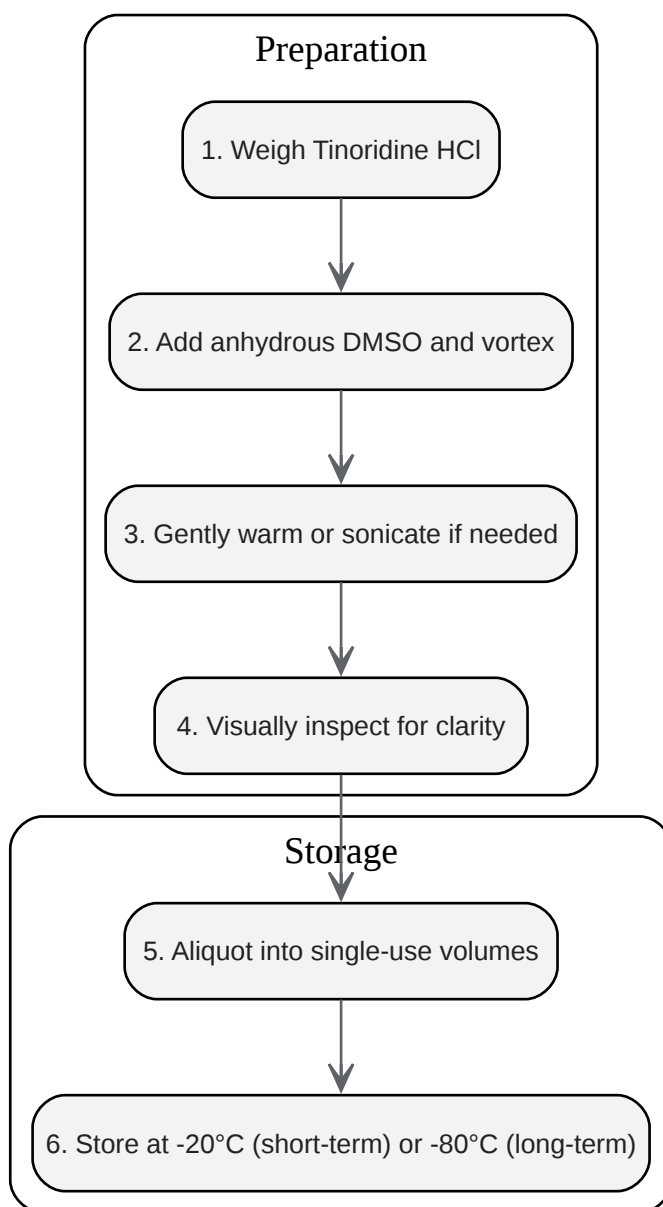
Parameter	Cell/System Type	Value	Reference(s)
Solubility in DMSO	-	≥ 31 mg/mL (87.85 mM)	[9][10]
Inhibition of Lipid Peroxidation & Renin Release	Renin granule fraction	5-100 μM (concentration-dependent)	[6]
Starting Concentration for Lysosomal Stability	Rat Liver and Kidney Lysosomes	10 - 100 μM	[9]
Starting Concentration for Ferroptosis Inhibition / Nrf2 Activation	Nucleus Pulposus (NP) Cells	10 - 50 μM	[9]
Starting Concentration for Anti-inflammatory Effects	RAW 264.7 Macrophages	5 - 50 μM	[9]

## Experimental Protocols

Detailed methodologies for key experiments involving **Tinoridine hydrochloride** are provided below.

### Preparation of a Stable Stock Solution

The preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results.



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Workflow for preparing a stable Tinoridine HCl stock solution.

Materials:

- **Tinoridine hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

- Calibrated analytical balance
- Vortex mixer
- Water bath or sonicator

#### Procedure:

- Weighing: Accurately weigh the desired amount of **Tinoridine hydrochloride**. For a 10 mM stock solution, weigh 3.53 mg per 1 mL of DMSO.[\[12\]](#)
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Vortex the mixture thoroughly.[\[12\]](#)
- Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 45-60°C water bath for 5-10 minutes or place it in a sonicator bath for 10-15 minutes.[\[12\]](#)
- Visual Inspection: Ensure the final solution is clear and free of any particulate matter.[\[12\]](#)
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[\[7\]](#)[\[12\]](#)

## Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Tinoridine hydrochloride** on cell lines.[\[9\]](#)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[\[9\]](#)
- Tinoridine Treatment: Prepare serial dilutions of Tinoridine in the culture medium. Replace the existing medium with the Tinoridine-containing medium. Ensure the final DMSO concentration is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.[\[9\]](#)

- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[\[9\]](#)
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[\[9\]](#)
- Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[\[9\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[9\]](#)
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[\[9\]](#)

## Western Blotting

Western blotting can be used to analyze the effect of **Tinoridine hydrochloride** on protein expression levels, for instance, proteins involved in the COX or Nrf2 pathways.[\[9\]](#)

Procedure:

- Cell Lysis: After treatment with Tinoridine, lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample.
- SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[9\]](#)



- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
- Analysis: Quantify the band intensities and normalize them to a loading control (e.g.,  $\beta$ -actin or GAPDH).[9]

## Conclusion

**Tinoridine hydrochloride** is a promising anti-inflammatory agent with a well-defined mechanism of action primarily involving the inhibition of COX enzymes.[1] The discovery of its ability to activate the Nrf2 antioxidant pathway and inhibit ferroptosis opens new avenues for its therapeutic application in a broader range of inflammatory and oxidative stress-related diseases.[3] The data and protocols presented in this guide offer a solid foundation for further research and development of Tinoridine and its derivatives as next-generation anti-inflammatory drugs.

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